2,4-Difluoroaniline

Description

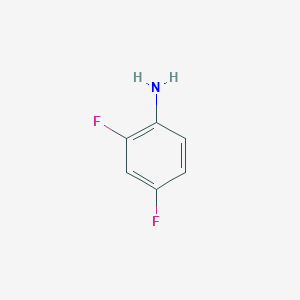

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCPXLLFXPZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025064 | |

| Record name | 2,4-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-difluoroaniline is a dark reddish-purple liquid. (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

338 °F at 753 mmHg (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

145 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.268 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

367-25-9 | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P93L7KWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18.5 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoroaniline is a key fluorinated aromatic amine that serves as a versatile building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the two fluorine substituents on the aniline (B41778) ring, significantly influence its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and characterization by modern spectroscopic techniques are provided to support researchers in its effective utilization.

Chemical and Physical Properties

This compound is a colorless to light brown liquid at room temperature.[1][2] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₂N | [3] |

| Molecular Weight | 129.11 g/mol | [3] |

| Melting Point | -7.5 °C | [3] |

| Boiling Point | 170 °C at 753 mmHg | [3] |

| Density | 1.268 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.506 | [3] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Solubility | Soluble in water (1-5 g/100 mL at 20.55 °C). Miscible with many organic solvents. | [3] |

| pKa | 3.26 (Predicted) |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 367-25-9 | [3] |

| PubChem CID | 9709 | |

| SMILES | C1=CC(=C(C=C1F)F)N | [4] |

| InChI | InChI=1S/C6H5F2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | [4] |

Chemical Structure and Reactivity

The structure of this compound is characterized by a benzene (B151609) ring substituted with an amino group at position 1, and two fluorine atoms at positions 2 and 4. The presence of the electron-withdrawing fluorine atoms deactivates the aromatic ring towards electrophilic substitution compared to aniline, but also influences the regioselectivity of such reactions. The amino group remains a key site for a variety of chemical transformations.

The reactivity of this compound is diverse, making it a valuable intermediate. Key reactions include:

-

N-Acylation and N-Alkylation: The amino group readily undergoes acylation with acid chlorides or anhydrides and alkylation with alkyl halides.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions.

-

Electrophilic Aromatic Substitution: While deactivated, the aromatic ring can still undergo electrophilic substitution reactions such as halogenation and nitration, with the directing effects of the amino and fluoro groups influencing the position of substitution.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2,4-difluoronitrobenzene (B147775).

Experimental Protocol: Reduction of 2,4-Difluoronitrobenzene

Materials:

-

2,4-Difluoronitrobenzene

-

Molybdenum powder

-

2,6-Dimethoxyphenol (B48157) solution

-

Trifluoroacetic acid solution

-

Salt solution (e.g., saturated NaCl)

-

Dewatering agent (e.g., anhydrous sodium sulfate)

-

Reaction vessel with agitator, thermometer, reflux condenser, and dropping funnel

Procedure:

-

To a reaction vessel, add 2,4-difluoronitrobenzene and molybdenum powder to a 2,6-dimethoxyphenol solution.[5]

-

Heat the mixture to 50-56 °C and reflux for 3-5 hours.[5]

-

After the reaction is complete, perform steam distillation to isolate the crude product.[5]

-

Extract the distillate with a trifluoroacetic acid solution.[5]

-

Wash the organic extract with a salt solution.[5]

-

Dry the organic layer over a dewatering agent.[5]

-

Perform reduced pressure distillation and collect the fraction at 50-55 °C to obtain pure this compound.[5]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks in both spectra.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

Instrument Parameters:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The spectrum is typically displayed in terms of transmittance or absorbance.

3.2.3. Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

Instrument Parameters (Direct Infusion):

-

Introduce the sample into the ion source via a direct insertion probe or by direct infusion.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range of m/z 30-300.

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a reference mass spectrum for this compound.[6]

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final product.

Pharmaceutical Applications

A prominent example is its use in the synthesis of Diflunisal (B1670566) , a non-steroidal anti-inflammatory drug (NSAID).[5]

Caption: A synthetic pathway to Diflunisal utilizing this compound.

Agrochemical Applications

In the agrochemical industry, this compound is a building block for various herbicides and pesticides.[1][7] The presence of the difluorophenyl moiety can lead to compounds with high efficacy and selectivity, targeting specific weeds or pests while minimizing harm to non-target organisms and the environment.[7]

Safety and Handling

This compound is a toxic and combustible substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique chemical structure and reactivity allow for the synthesis of complex and biologically active molecules. This guide provides essential information on its properties, structure, synthesis, and characterization to aid researchers and professionals in its safe and effective use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% 367-25-9 India [ottokemi.com]

- 3. This compound | 367-25-9 [chemicalbook.com]

- 4. This compound(367-25-9) 1H NMR spectrum [chemicalbook.com]

- 5. CN106008226A - Synthesis method of diflunisal drug intermediate this compound - Google Patents [patents.google.com]

- 6. This compound [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2,4-Difluoroaniline (CAS 367-25-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoroaniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of a wide array of organic compounds. Its unique electronic properties, imparted by the two fluorine substituents on the aniline (B41778) ring, make it a valuable intermediate in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, comprehensive data tables, and visual representations of chemical pathways are presented to support researchers and scientists in their work with this versatile compound.

Physicochemical Properties

This compound is a colorless to light yellow or dark reddish-purple liquid at room temperature.[1][2][3] It possesses a slight amine odor.[1] The presence of two electron-withdrawing fluorine atoms significantly influences its chemical and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 367-25-9 | [3] |

| Molecular Formula | C₆H₅F₂N | [2][3] |

| Molecular Weight | 129.11 g/mol | [2][3] |

| Appearance | Colorless to light orange to yellow clear liquid, or dark reddish-purple liquid | [1][2][3] |

| Melting Point | -7.5 °C (lit.) to 18.5 °F (-7.5 °C) | [2][4][5] |

| Boiling Point | 170 °C/753 mmHg (lit.) to 338 °F (170 °C) at 753 mmHg | [2][3][4][5] |

| Density | 1.268 g/mL at 25 °C (lit.) to 1.28 g/mL | [2][3][4] |

| Solubility | Moderately soluble in water (1-5 g/100 mL at 20.55 °C); more soluble in organic solvents like ethanol (B145695) and ether.[4][6] | [4][6] |

| Flash Point | 145 °F (62.8 °C) | [2][4] |

| Refractive Index | n20/D 1.506 (lit.) to 1.51 | [3][4] |

| pKa | 3.26 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available chlorinated or nitrated benzene (B151609) derivatives.

Reduction of 2,4-Difluoronitrobenzene (B147775)

A common and straightforward method involves the reduction of 2,4-difluoronitrobenzene.

-

To a solution of 2,4-difluoronitrobenzene (1 g) in methanol (B129727) (10 mL) in a 100 mL single-necked reaction flask, add a catalytic amount of 10% Pd/C (100 mg).[5]

-

Replace the atmosphere in the reaction flask with hydrogen gas by purging the system three times.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound (810 mg).[5]

From 1,2,4-Trichlorobenzene (B33124)

An alternative synthesis starts from the inexpensive 1,2,4-trichlorobenzene, proceeding through nitration, fluorination, and subsequent reduction.[7][8]

-

Nitration: React 1,2,4-trichlorobenzene to form 2,4,5-trichloronitrobenzene (B44141) (yield: 90%).[7][8]

-

Fluorination: Treat 2,4,5-trichloronitrobenzene with a fluorinating agent such as potassium fluoride (B91410) (KF) to yield 2,4-difluoro-5-chloronitrobenzene (yield: 70%).[7][8]

-

Hydrogenation: Selectively hydrogenate the 2,4-difluoro-5-chloronitrobenzene over a 5% Palladium on carbon (Pd/C) catalyst.[7][8][9][10] This step reduces the nitro group to an amine and removes the remaining chlorine atom.[9][10] The reaction is typically carried out in a solvent like ethanol under hydrogen pressure (7 bar) at an elevated temperature (80 °C) for 6 hours, affording this compound in 80% yield.[8]

Chemical Reactivity

The presence of the amine group and the two fluorine atoms on the aromatic ring dictates the reactivity of this compound. It can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation, while the fluorine atoms influence the regioselectivity of electrophilic aromatic substitution reactions.[1]

Diazotization Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing various functional groups onto the aromatic ring.[1]

Applications in Drug Development and Other Industries

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3][5]

Pharmaceutical Applications

Its structural motif is found in several active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.[3] A notable example is its use as a precursor for the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) used to treat rheumatoid arthritis and osteoarthritis.[1][4]

Agrochemical Applications

In the agrochemical industry, this compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection.[3]

Other Industrial Applications

This compound also serves as a building block in the production of dyes and specialty polymers, imparting unique properties such as enhanced thermal stability and chemical resistance.[3]

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | References |

| ¹H NMR | Spectra are available from various sources. | [2][11] |

| ¹³C NMR | Spectra are available. | [12] |

| IR Spectroscopy | FTIR spectra have been recorded. | [2] |

| Mass Spectrometry | GC-MS data is available, showing the molecular ion peak. | [2][13] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Toxicity: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[14][15]

-

Irritation: May cause irritation to the eyes, skin, and respiratory tract.[1][15]

Table 3: GHS Hazard Statements

| Code | Statement | References |

| H302 | Harmful if swallowed | [14] |

| H311 | Toxic in contact with skin | [14] |

| H331 | Toxic if inhaled | [14] |

| H315 | Causes skin irritation | [15] |

| H319 | Causes serious eye irritation | [15] |

| H335 | May cause respiratory irritation | [15] |

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][14]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[4] It may be sensitive to prolonged exposure to air.[2][5][16]

First Aid Measures

-

In case of skin contact: Immediately wash off with soap and plenty of water and seek medical attention.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, enabling the development of a diverse range of valuable compounds. Its unique properties and reactivity profile, stemming from the strategic placement of two fluorine atoms on the aniline core, make it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible utilization in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. believechemical.com [believechemical.com]

- 5. This compound | 367-25-9 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. US4294988A - Method of preparing this compound - Google Patents [patents.google.com]

- 10. EP0001825A1 - Method of preparing this compound - Google Patents [patents.google.com]

- 11. This compound(367-25-9) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Physical Properties of 2,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,4-Difluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information presented herein is intended to support research, development, and quality control activities by providing reliable physical data and standardized experimental protocols.

Core Physical Properties

This compound is a substituted aniline (B41778) with the chemical formula C₆H₅F₂N. It typically appears as a colorless to light brown or reddish-purple liquid at room temperature.[1][2] The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its chemical reactivity and physical characteristics, making it a valuable building block in organic synthesis.[3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

| Physical Property | Value | Units | Notes | Citations |

| Molecular Weight | 129.11 | g/mol | [1][4][5] | |

| Melting Point | -7.5 | °C | [6][7][8][9][10][11][12] | |

| 18.5 | °F | [1] | ||

| Boiling Point | 170 | °C | at 753 mmHg | [6][7][8][9][10][11] |

| 169.5 | °C | at 753 mmHg | [5] | |

| 338 | °F | at 753 mmHg | [1] | |

| Density | 1.268 | g/mL | at 25 °C | [6][7][8][9][10][11] |

| 1.28 | g/cm³ | at 20 °C | [4][13] | |

| Solubility | 10 to 50 | mg/mL | in water at 20.5 °C | [1] |

| Moderate | in water | [14] | ||

| Soluble | in ethanol (B145695) and ether | [14] | ||

| Refractive Index (n_D) | 1.506 | at 20 °C | [6][7][8][9][10][11] | |

| 1.5043 | at 25 °C | [5] | ||

| 1.51 | at 20 °C | [4][13] | ||

| pKa | 3.26 ± 0.10 | Predicted | [7][11][15] | |

| Flash Point | 62 - 70 | °C | [5][13] | |

| 145 | °F | [1][7][10][11] | ||

| Vapor Pressure | 3.8 | mmHg | at 25 °C | [11] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for quality control and research purposes.

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities tend to lower and broaden the melting point range. This procedure utilizes a capillary tube method with a melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is solid at room temperature, which is not the case for this compound, but is included for general protocol)

-

Spatula

Procedure:

-

Since this compound is a liquid at room temperature, it must first be frozen. Place a small amount of the liquid in a watch glass and cool it in an ice bath or freezer until completely solidified.

-

Quickly crush the frozen solid into a fine powder using a pre-chilled mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[16][17]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly at first, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[18]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[16]

-

The recorded temperature range is the melting point of the sample.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This protocol describes the distillation method for determining the boiling point.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the distillation flask.[19][20]

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[20]

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature when the vapor condensation ring is stable on the thermometer bulb and a steady distillation rate is achieved. This constant temperature is the boiling point.[21][22]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a volumetric flask with a stopper

-

Analytical balance

-

Water bath for temperature control

-

Pipette

Procedure:

-

Clean and dry the pycnometer or volumetric flask and weigh it accurately on an analytical balance (m₁).[22][23]

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This protocol describes a qualitative and a quantitative method.

2.4.1. Qualitative Visual Miscibility Test

Apparatus:

-

Test tubes with stoppers

-

Pipettes or graduated cylinders

Procedure:

-

Add a defined volume (e.g., 2 mL) of the solvent (e.g., water, ethanol, ether) to a clean, dry test tube.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and mix thoroughly by inverting several times.

-

Allow the mixture to stand and observe.[11]

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or separates into two layers upon standing.

-

2.4.2. Quantitative Solubility Determination (Shake-Flask Method)

Apparatus:

-

Flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After equilibration, allow the undissolved solute to settle.

-

Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for separation.

-

Determine the concentration of this compound in the clear supernatant using a suitable analytical method that has been previously calibrated.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

Turn on the refractometer and the light source. If using an Abbe refractometer, ensure the prism is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the desired temperature, typically 20°C or 25°C, by circulating water from a constant temperature bath.

-

Look through the eyepiece (for an Abbe refractometer) and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale. For a digital refractometer, the value will be displayed automatically.[10]

-

Clean the prism thoroughly with a soft tissue and a suitable solvent after the measurement.

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For a base, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[24]

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[24]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized strong acid from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[24]

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. A more precise value can be obtained from the inflection point of the first derivative of the titration curve.[25]

Synthetic Pathway and Mechanism of Action

This compound is a crucial intermediate in the synthesis of various commercially important molecules, particularly in the pharmaceutical and agrochemical industries.[3][14]

Synthesis of Diflunisal (B1670566)

One of the notable applications of this compound is as a starting material for the synthesis of Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID).[6][8] The following diagram illustrates a synthetic route from this compound to Diflunisal.

Mechanism of Action of Diflunisal

Diflunisal, synthesized from this compound, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

References

- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]

- 6. Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. CN106008226A - Synthesis method of diflunisal drug intermediate this compound - Google Patents [patents.google.com]

- 8. Synthesis method of diflunisal drug intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. mt.com [mt.com]

- 10. benchchem.com [benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]

- 16. yygx.net [yygx.net]

- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 18. researchgate.net [researchgate.net]

- 19. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. scribd.com [scribd.com]

- 22. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 23. Diflunisal - Wikipedia [en.wikipedia.org]

- 24. spiedigitallibrary.org [spiedigitallibrary.org]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2,4-Difluoroaniline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoroaniline

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical intermediates is fundamental. This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] This technical guide provides a detailed overview of its melting and boiling points, supported by experimental protocols and a logical workflow diagram.

Physicochemical Data of this compound

This compound (CAS No. 367-25-9) is typically a colorless to light brown liquid at room temperature.[1][2] Its key physical properties are summarized below.

| Property | Value | Conditions | Source |

| Melting Point | -7.5 °C | (lit.) | [3][4][5][6] |

| 18.5 °F | [7] | ||

| Boiling Point | 170 °C | 753 mmHg | [3][5][6] |

| 169.5-170 °C | 753 mmHg | [4] | |

| 338 °F | 753 mmHg | [7] | |

| Density | 1.268 g/mL | 25 °C | [3][5] |

| Refractive Index | 1.506 | n20/D | [3][5] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for verifying the purity of this compound. The following are standard laboratory methodologies.

Melting Point Determination via Capillary Method

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like this compound, which is a liquid at room temperature, this determination requires sub-ambient temperature control.

Methodology:

-

Sample Preparation: A small sample of this compound is frozen. A small amount of the frozen, powdered solid is introduced into a capillary tube, which is sealed at one end.[8] The tube is tapped gently to pack the sample to a height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9]

-

Cooling: This assembly is placed in a cooling bath (e.g., an ethanol/dry ice bath) within a melting point apparatus. The bath is allowed to cool well below the expected melting point.

-

Heating and Observation: The bath is then heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point range is reported as T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[9]

Boiling Point Determination via Thiele Tube Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology:

-

Sample Preparation: Approximately 0.5 mL of this compound is placed into a small test tube (e.g., a Durham tube).[11]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is secured in a Thiele tube containing a high-boiling point liquid like mineral oil. The setup should ensure the sample is evenly heated.[10][11]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[11] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary tube.[10][11] At this point, the heat source is removed.

-

Data Recording: The liquid begins to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[10] The atmospheric pressure should also be recorded.

Visualized Experimental Workflow

To clarify the logical progression of determining the melting point, the following workflow diagram is provided.

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. believechemical.com [believechemical.com]

- 4. This compound [drugfuture.com]

- 5. This compound | 367-25-9 [chemicalbook.com]

- 6. This compound CAS#: 367-25-9 [m.chemicalbook.com]

- 7. This compound | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 2,4-Difluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,4-difluoroaniline in organic solvents. Recognizing the current absence of publicly available quantitative solubility data, this document focuses on delivering detailed experimental protocols to empower researchers to generate this critical information. It includes a summary of available qualitative solubility information, key physicochemical properties, and step-by-step methodologies for established gravimetric and spectrophotometric techniques. Additionally, this guide presents visual workflows and logical diagrams to aid in experimental design and to illustrate the fundamental principles governing solubility.

Introduction: The Significance of Solubility Data

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of its solubility in various organic solvents is paramount for process development, formulation design, and ensuring the purity and yield of final products. Solubility data informs critical parameters such as solvent selection for reactions and crystallizations, the preparation of solutions for analytical testing, and the development of effective drug delivery systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₂N | [2] |

| Molecular Weight | 129.11 g/mol | [2][3] |

| Appearance | Colorless to brown oily liquid; darkens on exposure to light and air. | [4] |

| Melting Point | -7.5 °C (18.5 °F) | [2][3] |

| Boiling Point | 170 °C at 753 mmHg | [2] |

| Density | 1.268 g/mL at 25 °C | [1] |

| Flash Point | 70 °C (158 °F) | [2] |

| Water Solubility | 10 to 50 mg/mL at 20.5 °C | [3] |

| Octanol/Water Partition Coefficient (logP) | 1.547 (Crippen Method) | [5] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of an organic compound is governed by its polarity and the polarity of the solvent.[6][7] this compound, with its polar amino (-NH₂) group and fluorine atoms, alongside a non-polar benzene (B151609) ring, exhibits a mixed polarity.[8] This structure dictates its solubility in various media.

| Solvent Type | Expected Solubility | Rationale |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Good | The polar groups of this compound can engage in dipole-dipole interactions with these solvents. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Good | The amino group can form hydrogen bonds with these solvents, enhancing solubility.[8] |

| Non-Polar Solvents (e.g., Toluene, Hexane) | Moderate to Low | The non-polar benzene ring allows for van der Waals interactions, but the polar groups may limit high solubility.[8] |

| Water | Slightly Soluble | While the amino group can hydrogen bond with water, the hydrophobic benzene ring limits overall solubility.[4] |

It is generally noted that aniline (B41778) and its derivatives show good solubility in a variety of organic solvents, including ethanol, ether, and benzene.[8][9]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, established experimental methods must be employed. The following sections detail two robust and widely used techniques: the gravimetric method and UV-Vis spectroscopy.

The gravimetric method is a direct and straightforward approach to determine solubility. It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and then quantifying the mass of the dissolved solute by evaporating the solvent.[10][11]

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the mixture by agitating it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or water bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle by letting the container stand undisturbed or by centrifugation. This step is crucial to avoid transferring solid particles in the next step.

-

-

Sample Withdrawal and Weighing:

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear, saturated supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish. Record the combined mass of the dish and the solution.[10]

-

-

Solvent Evaporation and Final Weighing:

-

Evaporate the solvent from the evaporating dish in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is fully evaporated, dry the dish containing the solute residue to a constant weight in an oven (e.g., at 100 °C, if appropriate for the solvent and solute stability).[11]

-

Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[10]

-

-

Calculation of Solubility:

-

Mass of dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

UV-Vis spectroscopy is an indirect method that relies on the Beer-Lambert Law, which correlates the absorbance of a solution to the concentration of the analyte.[12] This method is highly sensitive and requires only a small amount of sample.[12]

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent by scanning a standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.[12]

-

-

Preparation of Saturated Solution:

-

Prepare and equilibrate a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

-

-

Sample Preparation and Measurement:

-

Withdraw a small aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the diluted sample at the λmax.[13]

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of this compound in an organic solvent is not a fixed value but is influenced by several interconnected factors. A clear understanding of these factors is essential for controlling and predicting solubility outcomes.

-

Intermolecular Forces: The principle of "like dissolves like" is fundamental. Solubility is favored when the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute (this compound) and the solvent are similar to or stronger than the solute-solute and solvent-solvent interactions.[6]

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, and thus solubility increases with increasing temperature. However, this must be determined experimentally.

-

Polarity: The polarity of both the this compound molecule and the solvent is a primary determinant of solubility. As a molecule with both polar (amine, fluorine) and non-polar (benzene ring) regions, its solubility will vary significantly between highly polar and non-polar solvents.[8]

-

pH (in protic solvents): In acidic conditions, the basic amino group of this compound can be protonated to form a more polar anilinium salt, which would significantly increase its solubility in polar protic solvents.[8]

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently prevalent in public databases, this guide provides the essential framework for researchers to generate this data independently. By employing the detailed gravimetric or UV-Vis spectroscopy methods, scientists and drug development professionals can obtain the reliable solubility profiles necessary for advancing their research and development activities. A systematic approach, considering the factors outlined herein, will ensure the generation of accurate and reproducible results, ultimately facilitating more efficient and informed chemical process design and formulation development.

References

- 1. This compound | 367-25-9 [chemicalbook.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemeo.com [chemeo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Difluoroaniline, a key chemical intermediate in various industrial and research applications. It details the compound's core physicochemical properties, experimental protocols for its synthesis, and its role as a versatile building block in the development of pharmaceuticals and other specialty chemicals.

Core Properties of this compound

This compound is an aromatic amine distinguished by two fluorine substituents on the aniline (B41778) ring.[1] This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable precursor in organic synthesis.[1][2] The compound typically appears as a colorless to light orange or yellow liquid.[1]

Below is a summary of its key quantitative data and identifiers.

| Property | Value | Citations |

| Molecular Formula | C₆H₅F₂N | [1][2][3][4][5] |

| Linear Formula | F₂C₆H₃NH₂ | |

| Molecular Weight | 129.11 g/mol | [1][2][3][4][5] |

| CAS Number | 367-25-9 | [1][3][4] |

| IUPAC Name | This compound | [3][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Melting Point | -7.5 °C (lit.) | [2][6] |

| Boiling Point | 170 °C at 753 mmHg (lit.) | [2] |

| Density | 1.268 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 145 °F / 62.8 °C | [3] |

| Solubility | 10 to 50 mg/mL at 20.5 °C | [3] |

| Refractive Index | n20/D 1.506 (lit.) | |

| Percent Composition | C 55.82%, H 3.90%, F 29.43%, N 10.85% | [5][6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is critical for its application in pharmaceutical and agrochemical industries. One established method involves a two-step process starting from 2,4,5-trichloronitrobenzene. This process includes a fluorination step followed by catalytic hydrogenation.[7][8][9]

Step 1: Fluorination of 2,4,5-Trichloronitrobenzene

This step replaces two chlorine atoms with fluorine to produce 2,4-difluoro-5-chloronitrobenzene.[7]

-

Materials:

-

2,4,5-Trichloronitrobenzene

-

Anhydrous potassium fluoride (B91410) (KF)

-

Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) compound)

-

Solvent (e.g., tetramethyl sulfone)

-

-

Methodology:

-

Combine 2,4,5-trichloronitrobenzene, anhydrous potassium fluoride, and the phase transfer catalyst in a suitable solvent within a reaction vessel.[7]

-

Heat the reaction mixture, for instance, to 170-180 °C, for a prolonged period (e.g., 19 hours) to facilitate the nucleophilic aromatic substitution.[7][8]

-

Monitor the reaction's progress using appropriate analytical techniques like gas chromatography (GC).

-

Upon completion, the intermediate product, 2,4-difluoro-5-chloronitrobenzene, is isolated from the reaction mixture, often through steam distillation.[7][8]

-

Step 2: Catalytic Hydrogenation to Yield this compound

The intermediate is then converted to the final product through reduction of the nitro group and hydrogenolysis of the remaining chlorine atom.[9]

-

Materials:

-

2,4-Difluoro-5-chloronitrobenzene (from Step 1)

-

Hydrogenation catalyst (e.g., 5% Palladium on Carbon)[7][8][9]

-

Sodium Acetate (B1210297)

-

Methanol (B129727) (as solvent)

-

Hydrogen gas (H₂)

-

-

Methodology:

-

Dissolve 2,4-difluoro-5-chloronitrobenzene and sodium acetate in methanol in a high-pressure hydrogenation apparatus.[8][10]

-

Add the 5% palladium on carbon catalyst to the solution.[8][9]

-

Pressurize the reactor with hydrogen gas and maintain vigorous stirring. The reaction may be heated to 50-70 °C to facilitate the conversion.[7][8]

-

The reaction proceeds as the nitro group is reduced to an amine and the C-Cl bond is cleaved.

-

After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite).[9][10]

-

The final product, this compound, is isolated by removing the solvent and purified via vacuum distillation.[9][11]

-

Applications in Drug Development & Logical Workflow

This compound is a crucial building block in medicinal chemistry.[12] Its structure is incorporated into numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.[1] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[10] The diagram below illustrates a generalized workflow from a starting material to this compound and its subsequent use in the synthesis of a pharmaceutical precursor.

Caption: Synthetic pathway of this compound and its application as a building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 367-25-9 [chemicalbook.com]

- 3. This compound | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. This compound [drugfuture.com]

- 7. EP0001825A1 - Method of preparing this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US4294988A - Method of preparing this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. CN106008226A - Synthesis method of diflunisal drug intermediate this compound - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to 2,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoroaniline is a pivotal fluorinated aromatic amine that serves as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine substituents on the aniline (B41778) ring, make it a valuable intermediate in the production of a wide array of specialized chemicals. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, established synthesis protocols, key applications in pharmaceutical and agrochemical industries, and essential safety and handling information. The strategic placement of fluorine atoms enhances the metabolic stability and bioavailability of derivative compounds, a feature of particular interest in drug discovery and development.[1][2] This document aims to be a comprehensive resource for researchers and professionals leveraging this compound in their scientific endeavors.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[3][4] It is also commonly referred to as 2,4-difluorobenzenamine.[3][5] The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences its chemical reactivity and physical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₂N | [1][3][4][5] |

| Molecular Weight | 129.11 g/mol | [1][3][4][5] |

| CAS Number | 367-25-9 | [1][3][4][5][6] |

| Appearance | Colorless to light orange to yellow clear liquid; Dark reddish-purple liquid | [1][3][7] |

| Melting Point | -7.5 °C (lit.) | [6][7] |

| Boiling Point | 170 °C at 753 mmHg (lit.) | [1][3][6][7] |

| Density | 1.268 g/mL at 25 °C (lit.) | [3][6] |

| Refractive Index | n20/D 1.506 (lit.) | [6] |

| Water Solubility | 1-5 g/100 mL at 20.55 °C | [6] |

| Flash Point | 145 °F (62.8 °C) | [3][6] |

| pKa | 3.26 ± 0.10 (Predicted) | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Key Features and References |

| ¹H NMR | Spectra are available and provide information on the aromatic protons. |

| ¹³C NMR | Spectra are available for analyzing the carbon framework.[8] |

| Mass Spec | The molecular ion peak is observed at m/z 129.[3] |

| IR | Infrared spectroscopy can identify characteristic functional group vibrations.[3] |

| Raman | Raman spectra are also available for vibrational analysis.[3] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, primarily involving the reduction of a nitro-group precursor or the fluorination of a chlorinated intermediate.

Experimental Protocol: Reduction of 2,4-Difluoronitrobenzene (B147775)

A common and straightforward method for the synthesis of this compound is the reduction of 2,4-difluoronitrobenzene.

Materials:

-

2,4-Difluoronitrobenzene

-

Methanol

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-difluoronitrobenzene in methanol.[7]

-

Carefully add the Pd/C catalyst to the solution.[7]

-

Purge the reaction system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas and stir the reaction mixture vigorously at room temperature.[7]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-3 hours.[7]

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Remove the Pd/C catalyst by filtration through a pad of celite.[7]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.[7]

Caption: Synthesis of this compound via reduction.

Experimental Protocol: From 1,2,4-Trichlorobenzene (B33124)

An alternative industrial synthesis starts from the inexpensive 1,2,4-trichlorobenzene. This multi-step process involves nitration, fluorination, and subsequent hydrogenation.[9][10][11]

Step 1: Nitration of 1,2,4-Trichlorobenzene

-

React 1,2,4-trichlorobenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to produce 2,4,5-trichloronitrobenzene (B44141).[9][10]

Step 2: Fluorination of 2,4,5-Trichloronitrobenzene

-

Treat 2,4,5-trichloronitrobenzene with a fluorinating agent, such as potassium fluoride (B91410) (KF), to yield 2,4-difluoro-5-chloronitrobenzene.[9][10][11] This step selectively replaces two chlorine atoms with fluorine.

Step 3: Catalytic Hydrogenation of 2,4-Difluoro-5-chloronitrobenzene

-

The resulting 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.[9][10][11] This reaction simultaneously reduces the nitro group to an amine and removes the remaining chlorine atom.[11]

Caption: Multi-step synthesis from 1,2,4-trichlorobenzene.

Applications in Research and Industry

This compound is a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical sectors.[1][6][7]

Pharmaceutical Applications

The compound is a key starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] It is notably used in the development of anti-inflammatory and anti-cancer drugs.[1] One prominent application is in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).[6][12] The fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.

Agrochemical Applications

In the agrochemical industry, this compound is utilized in the formulation of herbicides and fungicides, contributing to improved crop protection.[1][2]

Other Industrial Uses

Beyond pharmaceuticals and agrochemicals, it also serves as a building block in the production of dyes and pigments.[1]

Safety and Toxicology

Due to its potential toxicity, proper handling and storage of this compound are imperative.

Hazard Identification

-

Toxicity: this compound can be toxic if inhaled, ingested, or absorbed through the skin.[13] It is harmful if swallowed and toxic in contact with skin.[14]

-

Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[13][14]

-

Long-term Exposure: Prolonged or repeated exposure may lead to adverse effects on the nervous system and potential damage to the liver and kidneys.[13]

Toxicological Data

| Route of Exposure | Species | LD50 Value | Reference(s) |

| Oral | Rat | 820 mg/kg | [13] |

| Dermal | Rat | 672 mg/kg | [13] |

| Aquatic (96h) | Zebrafish (Danio rerio) | LC50: 200.96 mg/L | [15] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat, flames, and incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13] The compound may be sensitive to prolonged air exposure.[3][7]

-

Spill Response: In case of a spill, remove all sources of ignition. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[14]

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its synthesis is well-established, and its applications, particularly in the life sciences, continue to expand. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. believechemical.com [believechemical.com]

- 7. This compound | 367-25-9 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]